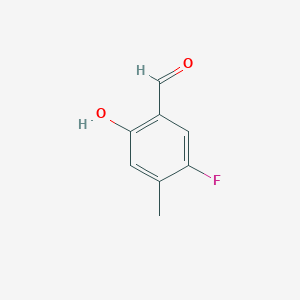

5-Fluoro-2-hydroxy-4-methylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHKBQUZWJJWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417996-98-5 | |

| Record name | 5-fluoro-2-hydroxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**advanced Spectroscopic and Spectrometric Characterization Techniques**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 5-Fluoro-2-hydroxy-4-methylbenzaldehyde would be expected to show distinct signals for the aldehydic proton, the phenolic hydroxyl proton, the aromatic protons, and the methyl group protons. The chemical shifts (δ), integration values, and signal multiplicities (splitting patterns) would provide definitive information about the electronic environment and connectivity of these protons. However, no experimentally obtained ¹H NMR data has been found in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons (with splitting patterns due to fluorine coupling), and the methyl carbon. This analysis is critical for confirming the carbon skeleton, but specific spectral data for this compound is unavailable.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Aromatic Systems

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. A spectrum for this compound would show a signal corresponding to the single fluorine atom on the aromatic ring. Its chemical shift and coupling constants with neighboring protons (J-coupling) would provide crucial information about its position and electronic environment. This experimental data could not be located.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and mapping the molecular connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (e.g., the methyl protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular structure.

A comprehensive analysis using these techniques is not possible without the raw spectral data, which is not publicly available.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-H stretches for the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the C-F stretch. While predictions can be made based on similar structures, specific, experimentally verified FT-IR data for this compound is not available in the literature reviewed.

Raman Spectroscopy Applications

The analysis of the Raman spectrum would focus on several characteristic vibrational bands. The stretching vibration of the aromatic ring would produce a series of bands, with a particularly intense "ring breathing" mode typically observed around 1000 cm⁻¹. irdg.org The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these bands. irdg.org Other expected signals would include the carbonyl (C=O) stretching of the aldehyde group, C-H stretching and bending modes for the aromatic ring and the methyl group, and the C-F stretching vibration. The intramolecular hydrogen bond between the hydroxyl and aldehyde groups would also influence the vibrational frequencies of the involved groups.

While specific experimental or computationally predicted Raman spectra for this compound are not available in the reviewed scientific literature, the table below outlines the expected vibrational modes and their typical frequency ranges for its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Significance |

|---|---|---|---|

| C-H Aromatic Stretch | Aromatic Ring | 3000 - 3100 | Confirms the presence of the benzene ring. |

| C-H Aliphatic Stretch | -CH₃ | 2850 - 3000 | Indicates the methyl substituent. |

| C=O Stretch | -CHO (Aldehyde) | 1650 - 1700 | Characteristic signal for the carbonyl group, position influenced by conjugation and hydrogen bonding. |

| C=C Aromatic Stretch | Aromatic Ring | 1400 - 1650 | Provides information on the aromatic skeleton; multiple bands are expected. irdg.org |

| C-F Stretch | Aryl-F | 1100 - 1400 | Confirms the presence of the fluorine substituent. |

| Ring Breathing Mode | Substituted Benzene | ~1000 | A strong, characteristic band for the benzene ring. irdg.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic ring and carbonyl group in this compound.

The UV-Vis spectrum of this molecule is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. scilit.comresearchgate.net

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons within the conjugated system of the benzene ring and the aldehyde group. Substituents like the hydroxyl, methyl, and fluoro groups act as auxochromes, modifying the wavelength and intensity of these absorptions.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. researchgate.net

The solvent used for analysis can influence the position of these absorption maxima (λmax). researchgate.net Although specific experimental spectra for this compound have not been reported in the surveyed literature, the expected transitions are summarized below.

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Benzene Ring & C=O | ~240 - 280 | High |

| n → π | C=O (Aldehyde) | ~300 - 350 | Low |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of this compound. The theoretical exact mass provides a benchmark for this analysis.

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. This provides valuable structural information. For this compound, common fragmentation pathways in electron ionization (EI) would likely involve the initial loss of a hydrogen atom (M-1), the formyl radical (M-29), or carbon monoxide (M-28). libretexts.org The stability of the resulting fragment ions helps to piece together the molecular structure.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇FO₂ |

| Theoretical Exact Mass [M] | 154.04301 u |

| Predicted Key Fragmentations (Loss from Molecular Ion) | Loss of H• (m/z 153.0352) |

| Loss of CHO• (m/z 125.0454) | |

| Loss of CO (m/z 126.0508) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For this compound, a successful crystal structure analysis would confirm the planarity of the benzene ring and the relative positions of all substituents. Crucially, it would reveal the solid-state packing arrangement and the nature of intermolecular interactions. A search of crystallographic databases indicates that the crystal structure for this specific compound has not yet been reported.

Obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. Several methods are commonly employed for growing single crystals of small organic molecules. rsc.orgcambridge.org The choice of method depends on the compound's solubility and thermal stability.

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks in a dust-free, vibration-free environment. rochester.edu

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled very slowly, decreasing the solubility and causing the compound to crystallize. uni-marburg.de

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. cambridge.org

Melt Growth (Bridgman Method): For thermally stable compounds with a relatively low melting point, a melt can be slowly cooled through a temperature gradient to form a single crystal. cambridge.org

Once a suitable crystal diffracts X-rays, the resulting data is used to solve and refine the crystal structure. The refinement process optimizes a model of the atomic positions and thermal displacement parameters to best fit the experimental diffraction data.

A key aspect of the structural analysis for this compound would be the characterization of its hydrogen bonding network. It is strongly expected to exhibit a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) at position 2 and the carbonyl oxygen of the aldehyde group (-CHO) at position 1. This type of interaction, known as a Resonance-Assisted Hydrogen Bond (RAHB), leads to the formation of a stable six-membered quasi-ring and significantly influences the molecule's chemical and physical properties. mdpi.comacs.org

In addition to the intramolecular bond, the crystal packing could be stabilized by intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, or π-π stacking between the aromatic rings of adjacent molecules. A full crystallographic analysis would provide precise distances and angles for all these interactions, offering a complete picture of the molecule's solid-state architecture. As no crystal structure is currently available, this analysis remains hypothetical. mdpi.comresearchgate.net

**computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Hydroxy 4 Methylbenzaldehyde**

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Specific DFT studies on 5-Fluoro-2-hydroxy-4-methylbenzaldehyde are not present in the available literature. Consequently, data for the following subsections is unavailable.

Geometry Optimization and Conformational Analysis

No published optimized bond lengths, bond angles, or dihedral angles from DFT calculations for this molecule were found. Conformational analysis studies also appear to be unpublished.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and visualizations of their distributions for this compound have not been reported in the searched scientific papers.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Calculated ESP maps, which identify the electrophilic and nucleophilic sites of a molecule, and detailed charge distribution analyses for this specific compound are not available in the literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

While computational methods for predicting spectroscopic data are common, their specific application to this compound has not been documented in accessible research.

Theoretical Prediction of NMR Chemical Shifts

There are no available studies that report the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

Computational Vibrational Frequency Analysis

Calculated vibrational frequencies (IR and Raman) and their assignments for this compound are not found in the reviewed literature.

Simulation of UV-Vis Absorption Spectra

The simulation of ultraviolet-visible (UV-Vis) absorption spectra through computational methods offers valuable insights into the electronic transitions of a molecule. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict its absorption characteristics. mdpi.comresearchgate.net

The process begins with the optimization of the molecule's ground-state geometry using DFT methods, often with a functional like B3LYP and a basis set such as 6-311+G(d,p). mdpi.com To mimic the solution environment in which experimental spectra are typically measured, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations. nih.gov Following geometry optimization, TD-DFT calculations are performed to determine the vertical excitation energies to the lowest-energy singlet excited states and their corresponding oscillator strengths (f). nih.gov The oscillator strength indicates the probability of a specific electronic transition occurring. The simulated spectrum is then generated by fitting these calculated transitions to Gaussian or Lorentzian functions. nih.gov

For this compound, the UV-Vis spectrum is expected to be characterized by strong absorptions corresponding to π→π* transitions within the aromatic system and weaker absorptions from n→π* transitions involving the non-bonding electrons of the carbonyl oxygen. The substituents on the benzene (B151609) ring—fluoro, hydroxyl, and methyl groups—are expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted benzaldehyde (B42025) due to their electronic effects (mesomeric and inductive).

Table 1: Simulated UV-Vis Spectral Data for this compound in a Protic Solvent (Hypothetical Data)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 325 | 0.45 | HOMO -> LUMO | π→π |

| 270 | 0.38 | HOMO-1 -> LUMO | π→π |

| 245 | 0.15 | HOMO-2 -> LUMO | π→π |

| 370 | 0.02 | HOMO -> LUMO+1 | n→π |

Note: This table presents hypothetical data based on typical results for similar aromatic aldehydes from TD-DFT calculations. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed information on solvent effects and intermolecular interactions. easychair.org An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol (B129727), or dimethyl sulfoxide) and solving Newton's equations of motion for every atom in the system over a specific period. easychair.orgosti.gov

These simulations can reveal how solvent molecules arrange themselves around the solute. The structure of the solvation shells can be analyzed using the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. For this compound, RDF analysis would likely show strong ordering of polar solvent molecules around the hydroxyl and carbonyl groups due to hydrogen bonding. The simulations also allow for the study of specific intermolecular interactions, such as hydrogen bonds between the solute's hydroxyl group and solvent molecules, and their lifetimes. nih.gov

Furthermore, MD simulations can provide insights into how the solvent influences the conformational flexibility of the molecule and can be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation. easychair.org

Table 2: Key Intermolecular Interactions and MD Simulation Analysis

| Interacting Group on Solute | Potential Interacting Solvent | Type of Interaction | MD Analysis Technique |

| 2-Hydroxy (-OH) group | Water, Methanol | Hydrogen Bond Donor/Acceptor | Radial Distribution Function (RDF), H-bond lifetime analysis |

| 1-Aldehyde (-CHO) group | Water, Methanol | Hydrogen Bond Acceptor | Radial Distribution Function (RDF), Interaction Energy Calculation |

| Benzene Ring (π-system) | Aromatic solvents | π-π Stacking | Spatial Distribution Function |

| 5-Fluoro (-F) group | Water | Weak Hydrogen Bond Acceptor | Interaction Energy Calculation |

Structure-Activity Relationship (SAR) Studies via Molecular Descriptors (Excluding Human Data)

Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a compound with its activity. In computational SAR, this is achieved by calculating molecular descriptors and building a quantitative model (QSAR). jmaterenvironsci.com Molecular descriptors are numerical values derived from the molecular structure that encode electronic, steric, or thermodynamic properties. ucsb.edu For this compound, these descriptors can be calculated using methods like DFT to predict its reactivity and potential interactions in non-biological contexts, for example, as a catalyst or a synthetic intermediate. scholars.direct

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. ucsb.edu Other important descriptors include the dipole moment, which quantifies molecular polarity, and partial atomic charges, which identify potential sites for electrophilic and nucleophilic attack. These descriptors can be correlated with activities such as antimicrobial efficacy against bacteria or fungi, as has been done for other substituted benzaldehydes. jmaterenvironsci.com

Table 3: Calculated Molecular Descriptors for this compound (Illustrative Values)

| Molecular Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.8 eV | Relates to electron-donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Indicates significant molecular polarity, influencing solubility and intermolecular forces. |

| Electronegativity (χ) | 4.15 eV | A measure of the molecule's power to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

Note: Values are illustrative and represent typical outcomes from DFT calculations for similar molecules.

Investigation of Intramolecular Hydrogen Bonding and Tautomeric Equilibria

The structure of this compound features a hydroxyl group ortho to an aldehyde group, a classic arrangement for the formation of a strong intramolecular hydrogen bond. stackexchange.com This interaction occurs between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group, creating a stable six-membered pseudo-ring. researchgate.net Computational studies on the parent molecule, salicylaldehyde (B1680747), have estimated the energy of this O-H···O=C hydrogen bond to be approximately 9 kcal/mol, indicating a significant stabilizing effect. acs.org This bonding is expected to lock the molecule into a planar conformation.

This class of compounds can potentially exist in different tautomeric forms. For this compound, the primary form is the enol tautomer (the structure as named). A potential alternative is the keto tautomer (a quinone methide form), which would involve the transfer of the phenolic proton to the carbonyl oxygen. However, computational studies on salicylaldehyde and its derivatives consistently show that the enol form is substantially more stable. rsc.orgrsc.org The equilibrium lies heavily in favor of the enol tautomer, largely due to the aromaticity of the benzene ring, which would be disrupted in the keto form. Therefore, for this compound, the keto tautomer is expected to be a high-energy species present in negligible amounts under normal conditions.

Table 4: Computational Analysis of Hydrogen Bonding and Tautomerism

| Parameter | System | Computational Result | Implication |

| Hydrogen Bond Energy | Salicylaldehyde (analogue) | ~9 kcal/mol acs.org | Strong intramolecular stabilization of the enol form. |

| Relative Energy (ΔE) | Enol Tautomer | 0.0 kcal/mol (Reference) | The most stable form of the molecule. |

| Relative Energy (ΔE) | Keto Tautomer | >10 kcal/mol (Estimated) | The keto form is energetically unfavorable; equilibrium favors the enol form. |

**chemical Reactivity and Derivatization Strategies of 5 Fluoro 2 Hydroxy 4 Methylbenzaldehyde**

Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), 5-Fluoro-2-hydroxy-4-methylbenzaldehyde is expected to undergo nucleophilic addition to form a cyanohydrin. nih.govgoogle.com The reaction is typically base-catalyzed to generate the cyanide anion (CN-), a potent nucleophile. nih.gov The resulting product, 2-(5-fluoro-2-hydroxy-4-methylphenyl)-2-hydroxyacetonitrile, is a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids. nih.govgoogle.com

The general mechanism involves the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. nih.gov

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde functionality would yield secondary alcohols. For instance, the reaction with methylmagnesium bromide would produce 1-(5-fluoro-2-hydroxy-4-methylphenyl)ethanol. The phenolic proton is acidic and would be quenched by the Grignard reagent, necessitating the use of at least two equivalents of the Grignard reagent or protection of the hydroxyl group prior to the addition reaction. A patent for a related compound, 2-fluoro-4-hydroxybenzaldehyde, describes a process where the hydroxyl group is first protected before carrying out a Grignard reagent exchange and subsequent reaction with DMF to form the aldehyde. google.com This highlights the importance of considering the phenolic proton's reactivity in such transformations.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Expected Product |

| Cyanohydrin Formation | NaCN, H+ | 2-(5-Fluoro-2-hydroxy-4-methylphenyl)-2-hydroxyacetonitrile |

| Grignard Reaction | CH3MgBr | 1-(5-Fluoro-2-hydroxy-4-methylphenyl)ethanol |

Condensation reactions with primary amines and their derivatives provide access to a variety of nitrogen-containing compounds. chemrxiv.orgbiosynth.comunifap.brvulcanchem.com

Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines, also known as Schiff bases. For example, condensation with aniline (B41778) would yield N-(5-fluoro-2-hydroxy-4-methylbenzylidene)aniline. These reactions are typically carried out with acid or base catalysis to facilitate the dehydration step. Mechanochemical methods have also been shown to be effective for the synthesis of fluorinated imines. chemrxiv.org

Oximes: The reaction with hydroxylamine (B1172632) (NH2OH) results in the formation of an oxime, this compound oxime. unifap.br Oximes are useful intermediates and can also exhibit biological activity. unifap.br The synthesis is often performed by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. unifap.br

Hydrazones: Condensation with hydrazine (B178648) (N2H4) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. biosynth.comvulcanchem.com These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization of the parent aldehyde. The reaction of carbohydrazides with substituted benzaldehydes is a common method for synthesizing new hydrazone derivatives. biosynth.com

Table 2: Condensation Reactions for Schiff Base Formation

| Reactant | Product Type | Expected Product Name |

| Aniline | Imine | N-(5-fluoro-2-hydroxy-4-methylbenzylidene)aniline |

| Hydroxylamine | Oxime | This compound oxime |

| Phenylhydrazine | Hydrazone | This compound phenylhydrazone |

The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid, and silver oxide (Tollens' reagent). The expected product from the oxidation of this compound is 5-fluoro-2-hydroxy-4-methylbenzoic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly oxidation of the phenolic hydroxyl group. A study on the kinetics of oxidation of para-substituted benzaldehydes with KMnO4 provides insights into the electronic effects of substituents on the reaction rate. rsc.org

The aldehyde can be reduced to the corresponding primary alcohol, (5-fluoro-2-hydroxy-4-methyl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is generally preferred for the reduction of aldehydes and ketones due to its compatibility with protic solvents like methanol (B129727) or ethanol. rsc.org Lithium aluminum hydride is a much stronger reducing agent and would also effectively carry out this transformation, but it requires anhydrous conditions as it reacts violently with protic solvents. rsc.org

Carbon-carbon double bonds can be formed from the aldehyde functionality through Knoevenagel and Wittig reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate) in the presence of a basic catalyst (e.g., piperidine (B6355638), ammonia). researchgate.net The reaction with malononitrile would yield 2-(5-fluoro-2-hydroxy-4-methylbenzylidene)malononitrile. Mechanochemical methods have been reported for the Knoevenagel condensation of fluorinated benzaldehydes with malononitrile, often proceeding without a catalyst or solvent. researchgate.net

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). chemrxiv.org The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would produce 2-(ethenyl)-4-fluoro-5-methylphenol. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. chemrxiv.org

Table 3: Alkene Formation Reactions

| Reaction Type | Reagent | Expected Product |

| Knoevenagel Condensation | Malononitrile | 2-(5-Fluoro-2-hydroxy-4-methylbenzylidene)malononitrile |

| Wittig Reaction | Methylenetriphenylphosphorane | 2-(Ethenyl)-4-fluoro-5-methylphenol |

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base. It is also a nucleophile and can participate in substitution reactions.

Alkylation/Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. For instance, reaction with methyl iodide in the presence of a base would yield 5-fluoro-2-methoxy-4-methylbenzaldehyde. The reactivity of the hydroxyl group can be influenced by intramolecular hydrogen bonding with the adjacent aldehyde group, which may affect regioselectivity in some cases.

Esterification: The phenolic hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). For example, reaction with acetyl chloride would yield 4-fluoro-2-formyl-5-methylphenyl acetate (B1210297).

Table 4: Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product Type | Expected Product Name |

| Alkylation | Methyl iodide, K2CO3 | Ether | 5-Fluoro-2-methoxy-4-methylbenzaldehyde |

| Esterification | Acetyl chloride, Pyridine | Ester | 4-Fluoro-2-formyl-5-methylphenyl acetate |

Etherification Reactions (e.g., Williamson Ether Synthesis)

The phenolic hydroxyl group of this compound is amenable to etherification, most commonly via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism and involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide (or another substrate with a good leaving group) to form an ether. masterorganicchemistry.com

The first step is the treatment of the starting aldehyde with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding sodium or potassium phenoxide. This phenoxide then reacts with an alkylating agent.

General Reaction Scheme:

(Image is a placeholder for a chemical reaction diagram showing the deprotonation of this compound followed by reaction with an alkyl halide R-X to form the corresponding ether)

(Image is a placeholder for a chemical reaction diagram showing the deprotonation of this compound followed by reaction with an alkyl halide R-X to form the corresponding ether)

The reaction conditions are typically mild, though the choice of solvent and temperature can influence the reaction rate and yield. Primary alkyl halides are the best substrates for this reaction to maximize the yield of the substitution product and avoid potential elimination side reactions that can occur with secondary and tertiary halides. masterorganicchemistry.com This method is widely used for introducing a variety of alkyl or aryl groups, thereby modifying the molecule's steric and electronic properties.

| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃ | Acetone | Reflux | >90 |

| Ethyl Bromide (CH₃CH₂Br) | K₂CO₃ | DMF | 80 | 85-95 |

| Benzyl Chloride (BnCl) | NaH | THF/DMF | 25 - 60 | >90 |

| Allyl Bromide (CH₂=CHCH₂Br) | K₂CO₃ | Acetonitrile (B52724) | Reflux | ~90 |

Data in the table is representative of typical Williamson ether synthesis reactions with phenolic substrates and may not reflect experimentally verified results for this compound specifically.

Esterification Reactions

Esterification of the phenolic hydroxyl group is another common derivatization strategy. This condensation reaction typically involves reacting the aldehyde with a carboxylic acid or, more efficiently, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. monash.edu The reaction is usually conducted in the presence of a base (e.g., pyridine, triethylamine) which acts as a catalyst and neutralizes the HCl byproduct when using acyl chlorides.

General Reaction Scheme (using Acyl Chloride):

(Image is a placeholder for a chemical reaction diagram showing the reaction of this compound with an acyl chloride R-COCl in the presence of a base to form the corresponding ester)

(Image is a placeholder for a chemical reaction diagram showing the reaction of this compound with an acyl chloride R-COCl in the presence of a base to form the corresponding ester)

This reaction converts the hydroxyl group into an ester functionality, which can serve as a protecting group or be used to introduce specific functionalities to the molecule. The resulting esters are valuable intermediates in organic synthesis.

| Acylating Agent | Base/Catalyst | Solvent | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | Pyridine | DCM or neat | 0°C to RT |

| Acetic Anhydride | Pyridine or DMAP | DCM or neat | RT to 50°C |

| Benzoyl Chloride | Pyridine | DCM | 0°C to RT |

| Carboxylic Acid (R-COOH) | DCC/DMAP | DCM | RT |

DCM: Dichloromethane, DMAP: 4-Dimethylaminopyridine, DCC: N,N'-Dicyclohexylcarbodiimide, RT: Room Temperature.

Chelation and Coordination with Metal Ions

The ortho-hydroxybenzaldehyde moiety in this compound is an excellent bidentate chelating ligand for a wide range of metal ions. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the adjacent carbonyl oxygen can coordinate to a metal center, forming a stable six-membered ring.

Research on the closely related 5-fluorosalicylaldehyde has shown that it readily forms neutral mononuclear complexes with copper(II). nih.gov In these complexes, two deprotonated ligand molecules bind to the copper ion through their phenolato and carbonyl oxygen atoms. nih.gov The presence of the fluorine and methyl groups on the target compound modifies the ligand's electronic properties but does not alter this fundamental chelating behavior.

Furthermore, the aldehyde group can be readily condensed with primary amines to form Schiff base ligands. These ligands retain the O, N-donor sites from the phenoxide oxygen and the imine nitrogen, which are highly effective for coordinating with transition metals to form stable, often colorful, complexes. researchgate.netbohrium.com

| Ligand Type | Metal Ion | Coordination Mode | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| 5-Fluorosalicylaldehyde | Cu(II) | Bidentate (O, O) | Square Planar (trans) | nih.gov |

| Salicylaldehyde Schiff Base | Ni(II) | Tridentate (O, N, S) | Square Planar | researchgate.net |

| Salicylaldehyde Schiff Base | Co(II) | Tridentate (O, N, O) | Octahedral | niscpr.res.in |

| Fluorinated Salen-type | Cu(II) | Tetradentate (O, N, N, O) | Square Planar | bohrium.com |

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) on the Benzene (B151609) Ring

The reactivity of the benzene ring towards aromatic substitution is dictated by the combined electronic effects of the four substituents.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents determine the position of attack by an incoming electrophile.

-OH (hydroxyl): A powerful activating group and an ortho, para-director due to resonance donation of its lone pair electrons.

-CH₃ (methyl): A weakly activating group and an ortho, para-director due to hyperconjugation and weak inductive donation.

-F (fluoro): A deactivating group due to its strong inductive electron withdrawal, but an ortho, para-director because of resonance donation from its lone pairs.

-CHO (aldehyde): A strongly deactivating group and a meta-director due to both inductive and resonance electron withdrawal.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are less common on this ring system. Such reactions require a strong electron-withdrawing group (like the -CHO) positioned ortho or para to a good leaving group (like -F). In this molecule, the fluorine atom is meta to the strongly deactivating aldehyde group, making a classic SNAr reaction at the C5 position unlikely under standard conditions. The ring is generally considered electron-rich due to the powerful hydroxyl donor, further disfavoring nucleophilic attack.

Regioselectivity and Directing Effects of Substituents

In electrophilic aromatic substitution, the regiochemical outcome is determined by the dominant directing group. The hydroxyl group is the most powerful activating and directing group on the ring. youtube.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the -OH group.

The position para to the -OH group (C4) is occupied by the methyl group.

One position ortho to the -OH group (C1) is occupied by the aldehyde group.

The remaining ortho position (C3) is unsubstituted and available for substitution.

The methyl group also directs ortho (to C3 and C5) and para (to C1), reinforcing the activation of the C3 position. Although the fluorine atom is an ortho, para-director, its deactivating nature makes it a weaker influence than the hydroxyl and methyl groups. The aldehyde group strongly deactivates its meta positions (C3 and C5).

Considering this interplay, the C3 position is the most activated and sterically accessible site for electrophilic attack. It is activated by the strongest donating group (-OH) and the secondary donating group (-CH₃), while only being deactivated by the meta-directing aldehyde. Therefore, EAS reactions are expected to be highly regioselective, yielding 3-substituted products. nih.govchemrxiv.org

Halogenation, Nitration, and Sulfonation Studies

Specific studies on the EAS reactions of this compound are not widely reported, but the expected outcomes can be predicted based on its structure and reactions of similar compounds.

Halogenation: Reaction with reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) would be expected to introduce a bromine atom at the C3 position. The synthesis of related compounds often involves the directed bromination of protected fluorophenols. google.com

Nitration: Nitration using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) is a standard method. Given the activating nature of the ring, milder conditions might be necessary to prevent oxidation and over-reaction. The nitro group (-NO₂) would be expected to add at the C3 position.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H), also predicted to occur at the C3 position.

Cyclization Reactions and Heterocyclic Compound Synthesis

The ortho-hydroxybenzaldehyde framework is a versatile precursor for the synthesis of various oxygen-containing heterocyclic compounds, such as chromenes and benzofurans. nih.gov These reactions often capitalize on the reactivity of both the hydroxyl and aldehyde functionalities.

Knoevenagel Condensation and Cyclization: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to a Knoevenagel condensation product. This intermediate can then undergo an intramolecular cyclization (oxo-Michael addition) followed by tautomerization or elimination to yield substituted chromene derivatives. researchgate.net

Reaction with Alkynes: In the presence of suitable catalysts, salicylaldehydes can react with activated alkynes in a Michael/Stetter cascade reaction to produce substituted benzofuranones. pnas.orgnih.gov

Wittig-type Reactions: Reaction with phosphorus ylides can be used to extend the side chain at the aldehyde position. If the ylide contains a suitable functional group, subsequent intramolecular cyclization onto the hydroxyl group can lead to larger heterocyclic rings.

Acid-Catalyzed Cyclization: Condensation with other molecules, such as 2-methylfuran, can lead to the formation of benzofuran (B130515) derivatives through acid-catalyzed cyclization and rearrangement pathways. mdpi.com

| Reactant | Catalyst/Conditions | Heterocyclic Product | Reaction Type |

|---|---|---|---|

| Malononitrile | Piperidine, Ethanol | 2-Iminochromene | Knoevenagel/Cyclization |

| Activated Alkyne (e.g., DMAD) | Amine + NHC Catalyst | Benzofuranone | Michael/Stetter Cascade |

| Acetophenone (B1666503) | KOH, Methanol | Chalcone (Flavanone precursor) | Claisen-Schmidt Condensation |

| Allenylphosphonates | DBU, DMSO | Phosphono-chromene | Domino Reaction |

DMAD: Dimethyl acetylenedicarboxylate, NHC: N-Heterocyclic Carbene, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Table illustrates general pathways for salicylaldehydes.

Formation of Chromene and Chroman Derivatives

Chromene and its saturated analog, chroman, are prevalent scaffolds in a multitude of biologically active compounds. The synthesis of these structures often utilizes salicylaldehyde derivatives as key starting materials. This compound is expected to undergo analogous reactions to yield substituted chromene and chroman derivatives.

A primary strategy for synthesizing 2-amino-4H-chromenes involves a multi-component reaction between a salicylaldehyde, an active methylene compound (such as malononitrile), and a third component, often catalyzed by a base. The reaction is thought to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by an intramolecular oxa-Michael addition of the phenolic hydroxyl group to the newly formed electron-deficient double bond. beilstein-journals.orgnih.gov

For instance, the reaction of this compound with various active methylene compounds in the presence of a basic catalyst like piperidine or DABCO would be a plausible route to a series of substituted chromenes. rsc.org

Table 1: Potential Synthesis of Chromene Derivatives from this compound

| Reactant 2 (Active Methylene Compound) | Expected Chromene Product | General Reaction Conditions |

|---|---|---|

| Malononitrile | 2-Amino-7-fluoro-6-methyl-4H-chromene-3-carbonitrile | Base catalyst (e.g., piperidine), Ethanol, Reflux |

| Ethyl cyanoacetate | Ethyl 2-amino-7-fluoro-6-methyl-4H-chromene-3-carboxylate | Base catalyst (e.g., piperidine), Ethanol, Reflux |

| Ethyl acetoacetate | Ethyl 7-fluoro-2-hydroxy-6-methyl-2-(trifluoromethyl)-2H-chromene-3-carboxylate | Base catalyst (e.g., piperidine), Ethanol, Reflux |

The synthesis of chroman derivatives can be achieved through the reaction of salicylaldehydes with enolates or their equivalents. beilstein-journals.org A typical pathway involves a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. nih.gov

Synthesis of N-Containing Heterocycles (e.g., Quinolines, Pyridines)

The synthesis of quinoline (B57606) derivatives from this compound is not direct. The well-established Friedländer annulation, a condensation reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing an α-methylene group, provides a reliable route to quinolines. wikipedia.orgpharmaguideline.comsynarchive.com

Therefore, a preliminary synthetic step is required to convert the 2-hydroxy group of this compound into a 2-amino group. This transformation would yield 2-amino-5-fluoro-4-methylbenzaldehyde, the necessary precursor for the Friedländer synthesis.

Once the amino-analogue is obtained, it can be reacted with various ketones or aldehydes under acidic or basic catalysis to produce a range of substituted quinolines. jk-sci.comorganicreactions.org The reaction mechanism involves an initial aldol-type condensation or Schiff base formation, followed by a cyclodehydration step to form the quinoline ring system. wikipedia.org

Table 2: Potential Friedländer Synthesis of Quinolines from 2-Amino-5-fluoro-4-methylbenzaldehyde

| Reactant 2 (α-Methylene Carbonyl) | Expected Quinoline Product | General Reaction Conditions |

|---|---|---|

| Acetone | 6-Fluoro-2,7-dimethylquinoline | Base (e.g., NaOH) or Acid (e.g., p-TsOH) catalyst, Reflux |

| Acetophenone | 6-Fluoro-7-methyl-2-phenylquinoline | Base (e.g., NaOH) or Acid (e.g., p-TsOH) catalyst, Reflux |

| Cyclohexanone | 9-Fluoro-8-methyl-1,2,3,4-tetrahydroacridine | Base (e.g., NaOH) or Acid (e.g., p-TsOH) catalyst, Reflux |

While the synthesis of pyridines from salicylaldehyde derivatives is less common, the focus remains on quinoline synthesis as a prime example of forming N-containing heterocycles from this class of precursors.

**applications As a Synthetic Building Block and Precursor in Chemical Synthesis**

Precursor for Advanced Organic Materials

The unique electronic and structural characteristics imparted by the fluorine and hydroxyl groups make 5-Fluoro-2-hydroxy-4-methylbenzaldehyde a promising candidate for the synthesis of advanced organic materials with tailored properties.

The aldehyde functional group is readily available for condensation reactions, making this compound a suitable monomer for polymerization. Polyimines, also known as poly-Schiff bases, can be synthesized through the reaction of a dialdehyde (B1249045) with a diamine. In this context, this fluorinated salicylaldehyde (B1680747) could be reacted with various amines to functionalize existing polymers. For instance, the reaction of salicylaldehyde derivatives with polyethyleneimine results in a functionalized polymer where the salicylaldehyde units are grafted onto the polymer backbone via imine linkages. This demonstrates the principle by which the aldehyde group of this compound could be used to impart new properties, such as metal-binding capabilities or specific optical characteristics, to various polymeric structures.

Furthermore, the hydroxyl group opens the pathway for polyester (B1180765) synthesis. While direct polymerization is less common, the molecule can be modified first. For example, the hydroxyl group could undergo reaction with a molecule containing a carboxylic acid and another functional group suitable for polymerization. The presence of the fluorine atom in the polymer backbone can enhance thermal stability, chemical resistance, and modify the dielectric properties of the final material.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer/Reagent | Key Reaction | Potential Polymer Feature |

|---|---|---|---|

| Polyimine (Schiff Base) | Diamine (e.g., Ethylenediamine) | Condensation (Aldehyde + Amine) | Metal-chelating sites, thermal stability |

| Polyester | Diacyl Chloride (after modification of the aldehyde) | Esterification (Hydroxyl + Acyl Chloride) | Enhanced thermal and chemical resistance due to fluorine |

The ortho-hydroxybenzaldehyde (salicylaldehyde) structure is an excellent bidentate chelating ligand for a wide variety of metal ions. The hydroxyl proton can be removed, and the resulting phenoxide oxygen and the aldehyde oxygen can coordinate to a metal center, forming a stable six-membered ring. This property makes this compound an ideal building block for constructing metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearcher.life

In the synthesis of these materials, the salicylaldehyde-based ligand connects metal ions or metal clusters, extending the structure into one, two, or three dimensions. The choice of metal and the geometry of the ligand dictate the final topology and properties of the framework. The fluorine and methyl groups on the aromatic ring of the ligand would project into the pores of the resulting MOF, influencing its properties such as gas sorption selectivity, catalytic activity, and stability. Fluorinated MOFs, for example, often exhibit increased hydrophobicity, which can be advantageous for applications in gas separation or catalysis in non-aqueous media. rsc.org

The synthesis of liquid crystal materials often relies on molecules with a rigid core and flexible terminal chains. Substituted benzaldehyde (B42025) derivatives are frequently used as precursors for the synthesis of Schiff base (imine) liquid crystals. The reaction of an aldehyde with an aniline (B41778) derivative produces an imine linkage (-CH=N-) that contributes to the rigidity and linearity of the molecule.

This compound can serve as a core component in such syntheses. By reacting it with various long-chain anilines, a series of Schiff base compounds can be generated. The substituents on the benzaldehyde and aniline rings, such as the fluorine atom and alkyl chains, play a critical role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. The lateral fluorine substitution can significantly influence the mesomorphic behavior of the final compound.

Synthon for Bioactive Molecules and Agrochemicals (Focus on Chemical Synthesis, Not Biological Activity)

The combination of a salicylaldehyde core with a fluorine atom makes this compound a valuable starting material for the synthesis of complex molecules with potential biological relevance. The focus here is on the chemical transformations that enable the construction of these molecules.

Fluorine is present in a significant percentage of commercial pharmaceuticals, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability. The title compound is a useful intermediate because it provides a pre-fluorinated aromatic ring onto which other functionalities can be built.

The aldehyde group is a versatile handle for various chemical transformations. For example, it can undergo:

Reductive amination to introduce amine functionalities.

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes and extend carbon chains.

Aldol (B89426) or Knoevenagel condensations to form α,β-unsaturated carbonyl systems, which are precursors to many bioactive structures like chalcones. researchgate.net

Oxidation to a carboxylic acid (salicylic acid derivative). Polyfluorinated salicylic (B10762653) acids have been investigated as anti-inflammatory agents. nih.gov

These transformations allow for the elaboration of the this compound core into more complex structures that are scaffolds for various drug candidates. For instance, fluorinated salophene complexes, derived from the condensation of two equivalents of a salicylaldehyde derivative with a phenylenediamine, have been synthesized and studied for their chemical properties relevant to medicinal chemistry. researchgate.net

Table 2: Key Synthetic Transformations of the Aldehyde Group for Bioactive Molecule Synthesis

| Reaction Type | Reagents | Product Functional Group | Relevance |

|---|---|---|---|

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Amine (-CH₂-NHR) | Introduction of basic nitrogen atoms common in APIs. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound (e.g., Malononitrile) | Alkene (-CH=C(CN)₂) | Precursor for chalcones and other conjugated systems. researchgate.net |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) | Carbon-carbon bond formation for chain extension. |

| Dakin Reaction | Hydrogen Peroxide (H₂O₂) | Phenol (B47542) (Catechol derivative) | Conversion of aldehyde to a second hydroxyl group. |

Heterocyclic compounds are a cornerstone of medicinal chemistry. The salicylaldehyde framework of this compound is a well-established precursor for the synthesis of various oxygen-containing heterocycles. beilstein-journals.orgnih.gov The intramolecular cyclization of intermediates formed from the aldehyde and hydroxyl groups is a common and efficient strategy.

For example, reactions with compounds containing an activated methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of chromene derivatives through a sequence of Knoevenagel condensation followed by intramolecular cyclization. beilstein-journals.org Similarly, reaction with acetophenone (B1666503) derivatives yields chalcones, which can then be cyclized to form flavans. beilstein-journals.org The Rap-Stoermer condensation, involving reaction with chloroacetic acid followed by cyclization, can be used to synthesize benzofuran (B130515) derivatives. wikipedia.org The fluorine and methyl substituents on the benzaldehyde ring would be incorporated into the final heterocyclic product, influencing its chemical properties.

Role in Catalyst Design and Development

The unique structural features of this compound, namely the ortho-hydroxy and aldehyde groups, make it a valuable precursor for the synthesis of ligands used in catalysis. The presence of the fluorine atom and the methyl group can also influence the steric and electronic properties of the resulting catalysts, potentially enhancing their activity and selectivity.

Ligand Component in Asymmetric Catalysis

While specific studies detailing the use of this compound in asymmetric catalysis are not extensively documented, its structural similarity to other salicylaldehyde derivatives suggests its potential in forming Schiff base and Salen-type ligands. These ligands are renowned for their ability to form stable complexes with various transition metals, which then act as highly effective asymmetric catalysts for a wide range of organic transformations. nih.govacs.orgresearchgate.net

Salen ligands, derived from the condensation of a salicylaldehyde derivative and a diamine, are particularly significant in asymmetric catalysis. bldpharm.com The stereochemical environment created by the chiral diamine backbone, combined with the electronic and steric effects of the salicylaldehyde moiety, allows for high levels of enantioselectivity in reactions such as epoxidation, cyclopropanation, and the Henry reaction. rsc.orgwikipedia.orgelsevierpure.com The fluorine and methyl substituents on the aromatic ring of this compound would be expected to modulate the Lewis acidity of the metal center and the steric bulk around it, thereby influencing the catalyst's performance. wikipedia.org

For instance, Co-Salen complexes have been successfully employed as catalysts in the asymmetric Henry reaction, a crucial carbon-carbon bond-forming reaction. The enantioselectivity of this reaction can be influenced by modifications to the Salen ligand. rsc.orgosti.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Salen-type Complexes Derived from Substituted Salicylaldehydes

| Catalyst Precursor (Salicylaldehyde Derivative) | Reaction Type | Product Enantiomeric Excess (ee) | Reference |

| 3,5-Di-tert-butylsalicylaldehyde | Henry Reaction | Up to 95% | rsc.org |

| Substituted Salicylaldehydes | Michael Addition | Up to 94% | beilstein-journals.org |

| Substituted Salicylaldehydes | Cyanation of Aldehydes | High enantioselectivity | acs.org |

This table presents data for analogous compounds to illustrate the potential of this compound in similar applications.

Support Material Functionalization for Heterogeneous Catalysis

To enhance catalyst stability, recoverability, and reusability, homogeneous catalysts are often immobilized on solid supports. The aldehyde and hydroxyl functionalities of this compound provide convenient handles for covalent attachment to various support materials, such as mesoporous silica (B1680970) (e.g., SBA-15). nih.govmdpi.comrsc.org

One common strategy involves the functionalization of the silica surface with an appropriate linker molecule, such as an aminopropyl group, which can then react with the aldehyde group of this compound to form a Schiff base. This immobilized ligand can then be complexed with a metal ion to generate a heterogeneous catalyst. The ordered porous structure of materials like SBA-15 provides a high surface area and confined environment for the catalytic reaction, which can lead to enhanced activity and selectivity. nih.gov While direct examples using this compound are not available, the principle has been demonstrated with other salicylaldehyde derivatives.

Table 2: Examples of Catalysts Immobilized on Solid Supports via Salicylaldehyde Derivatives

| Support Material | Functionalization Method | Application | Reference |

| Mesoporous Silica (SBA-15) | Covalent grafting of Salen complexes | Hydrodesulfurization | mdpi.com |

| Mesoporous Silica (SBA-15) | Co-condensation with azidopropyl groups for "click" chemistry | General catalyst support | rsc.org |

| Mesoporous Silica | Functionalization with salicylaldehyde | Preconcentration of uranium | rsc.org |

This table illustrates common methodologies for immobilizing salicylaldehyde-based catalysts on solid supports.

Application in Dye and Pigment Chemistry

The chromophoric properties of aromatic aldehydes make them valuable starting materials for the synthesis of dyes and pigments. The presence of substituents like fluorine and methyl groups can significantly influence the color, lightfastness, and other properties of the resulting colorants.

Chromophore Design and Synthesis

This compound can be utilized as a key building block in the synthesis of various classes of dyes, most notably azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The synthesis typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound, such as a phenol. In this context, this compound would act as the coupling component.

The color of the resulting azo dye is determined by the extent of the conjugated π-electron system and the nature of the substituents on the aromatic rings. The electron-donating hydroxyl group and the methyl group, along with the electron-withdrawing fluorine atom in this compound, would be expected to have a significant impact on the absorption maximum (λmax) of the synthesized dye. chemrevlett.comresearchgate.netrsc.org

Table 3: Spectral Data of Azo Dyes Derived from Substituted Salicylaldehydes

| Azo Dye Derivative | Solvent | λmax (nm) | Reference |

| Derived from 2-hydroxy-5-(phenylazo)benzaldehyde | Carbon Tetrachloride | ~450 | nih.gov |

| Derived from (dialkylamino)thiazole dimers | Dichloromethane | 568-737 | rsc.org |

| Derived from o-nitroaniline and p-tert-butylphenol | Various | 343-434 | researchgate.net |

This table provides examples of the absorption maxima of azo dyes derived from related salicylaldehyde compounds, indicating the potential color range of dyes synthesized from this compound.

Fluorescent Probe Development (Chemical Principles)

Schiff bases derived from salicylaldehyde derivatives are widely investigated as fluorescent probes for the detection of various analytes, including metal ions. nih.govmdpi.com The fluorescence properties of these compounds are often governed by a process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov

In the ground state, the molecule exists in an enol form. Upon excitation with light, a proton is transferred from the phenolic hydroxyl group to the imine nitrogen atom, leading to the formation of a transient keto tautomer in the excited state. This tautomer then relaxes to the ground state by emitting fluorescence at a longer wavelength (a large Stokes shift) before rapidly reverting to the enol form.

The presence of the fluorine atom and the methyl group in this compound can influence the ESIPT process and the fluorescence properties of its Schiff base derivatives. These substituents can alter the acidity of the phenolic proton and the basicity of the imine nitrogen, thereby affecting the efficiency of the proton transfer and the resulting fluorescence quantum yield. rug.nl The coordination of a metal ion to the Schiff base ligand can either enhance or quench the fluorescence, providing a mechanism for sensing. nih.govmdpi.comnih.gov

Table 4: Fluorescence Properties of Fluorescent Probes Based on Substituted Salicylaldehyde Schiff Bases

| Probe (Schiff Base of) | Analyte | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| 5-Methyl Salicylaldehyde | Al³⁺ | 405 | 509 | Not Reported | nih.govnih.gov |

| Salicylaldehyde | Zn²⁺ | Not Reported | Not Reported | Not Reported | nih.gov |

| Salicylaldehyde Schiff Base Isomers | - | 405-476 | Not Reported | High | rug.nl |

This table showcases the fluorescence characteristics of probes derived from analogous salicylaldehydes, highlighting the potential of this compound in the development of new fluorescent sensors.

**exploration of Biological Activities and Mechanistic Insights Non Clinical Focus **

In Vitro Screening Methodologies for Enzyme Inhibition

The evaluation of a compound's potential as an enzyme inhibitor is a critical step in early-stage drug discovery. This process typically involves high-throughput screening against a panel of enzymes to identify any inhibitory activity.

Identifying the specific enzyme targets of a novel compound is fundamental to understanding its mechanism of action. Once a compound shows inhibitory activity in a general screen, further assays are developed to pinpoint the specific enzyme(s) it affects. These assays are tailored to the enzyme's function, often involving the use of chromogenic or fluorogenic substrates that produce a measurable signal upon enzymatic activity. A reduction in this signal in the presence of the test compound indicates inhibition. For instance, in the context of Alzheimer's disease research, flavonoids have been studied for their inhibitory activity against the β-secretase enzyme (BACE1), a key target in preventing amyloid plaque formation. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the inhibitory potency of a lead compound. By synthesizing and testing a series of structurally related analogs, researchers can determine which functional groups are essential for enzyme binding and inhibitory activity. nih.gov These studies provide insights into the compound's binding mode within the enzyme's active site, guiding the design of more potent and selective inhibitors. For example, SAR studies on flavonoids have helped to elucidate the key structural features required for their interaction with the catalytic sites of enzymes like BACE1. nih.gov

Antimicrobial and Antifungal Activity Assessment in Model Systems

The discovery of new antimicrobial and antifungal agents is a global health priority. In vitro assays are the first step in assessing a compound's potential to combat microbial growth.

The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the antimicrobial or antifungal potency of a compound. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism in vitro. dergipark.org.tr The microdilution method is a common technique for determining MIC values, where a series of dilutions of the test compound are incubated with a standardized inoculum of the target microorganism. dergipark.org.tr While no specific MIC data exists for 5-Fluoro-2-hydroxy-4-methylbenzaldehyde, studies on related compounds, such as a sulfonic acid-based imine synthesized from 2-hydroxy-5-methylbenzaldehyde (B1329341), have shown antimicrobial activities with MIC values ranging from 64 to 256 µg/mL against various bacteria and yeasts. dergipark.org.tr Similarly, 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated an MIC of 1024 µg/mL against Staphylococcus aureus. nih.gov

Table 1: Example of MIC Data for Structurally Related Benzaldehyde (B42025) Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

|---|---|---|

| Sulfonic acid-based imine of 2-hydroxy-5-methylbenzaldehyde | S. aureus (ATCC 25923) | 64 |

| E. faecalis (ATCC 29212) | 64 | |

| C. albicans (ATCC 60193) | 128 | |

| C. tropicalis (ATCC 13803) | 128 | |

| P. aeruginosa (ATCC 27853) | 256 |

This table presents data for compounds structurally related to this compound to illustrate how such data is typically presented. No direct MIC data for this compound was found.

Understanding how a compound inhibits microbial growth is essential for its development as a therapeutic agent. Mechanistic studies can involve a variety of techniques to investigate the compound's effect on cellular processes. For instance, studies on 2-hydroxy-4-methoxybenzaldehyde have suggested that its antibacterial activity against S. aureus involves damage to the cell membrane, as evidenced by the release of intracellular components and increased membrane permeability. nih.gov Similarly, its antifungal mechanism against Fusarium graminearum also appears to involve cell membrane destruction. nih.govnih.gov Other potential mechanisms of microbial growth inhibition can include interference with DNA, as observed with a sulfonic acid-based imine derivative of 2-hydroxy-5-methylbenzaldehyde which was found to cleave DNA. dergipark.org.tr

Antioxidant and Free Radical Scavenging Properties

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of a compound is often evaluated using in vitro assays that measure its ability to scavenge various free radicals.

The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess antioxidant activity. dergipark.org.tr In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. dergipark.org.tr While specific data for this compound is not available, a sulfonic acid-based imine compound derived from 2-hydroxy-5-methylbenzaldehyde has demonstrated good antioxidant properties in the DPPH assay, with its activity increasing with concentration. dergipark.org.tr The antioxidant activity of phenolic compounds is closely linked to their chemical structure. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-5-methylbenzaldehyde |

| 2-hydroxy-4-methoxybenzaldehyde |

| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) |

DPPH and ABTS Radical Scavenging Assays

No specific studies detailing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activities of this compound were found. Research on other hydroxybenzaldehydes suggests that the presence and position of hydroxyl and other substituent groups significantly influence their antioxidant capacity. For instance, studies on related compounds have shown varying degrees of radical scavenging, which is typically quantified by the IC50 value (the concentration of the compound required to scavenge 50% of the free radicals). Without experimental data, a comparative analysis or a data table for this compound cannot be provided.

Ferric Reducing Antioxidant Power (FRAP) Assays

Similarly, no published results from Ferric Reducing Antioxidant Power (FRAP) assays for this compound were identified. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The antioxidant potential is determined by the increase in absorbance at a specific wavelength, which is proportional to the concentration of ferrous ions formed. This information is crucial for evaluating the electron-donating capabilities of a compound.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

Binding Studies via Spectroscopic Techniques (Fluorescence Quenching, UV-Vis)

There is a lack of available research on the interaction of this compound with biological macromolecules like DNA and proteins, investigated through spectroscopic methods such as fluorescence quenching and UV-Vis spectroscopy. These techniques are instrumental in determining the binding mechanisms, affinity, and the nature of the interaction (e.g., intercalation, groove binding, or electrostatic interactions with DNA).

Molecular Docking and Simulation Studies of Ligand-Target Interactions (Theoretical)

Theoretical studies, including molecular docking and simulations, provide valuable insights into the potential binding modes and affinities of a ligand with a biological target at the molecular level. However, no such computational studies specifically focusing on the interaction of this compound with proteins or DNA were found in the conducted searches.

Chemo-Preventive Potential in Cellular Models (Excluding Clinical Studies)

Information regarding the chemo-preventive potential of this compound in cellular models is not available in the current body of scientific literature accessed. Such studies would involve evaluating the compound's ability to inhibit or reverse carcinogenesis in vitro, for example, by assessing its effects on cell proliferation, apoptosis, or specific signaling pathways in cancer cell lines.

**advanced Analytical Methodologies for Detection and Quantification**

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures and the determination of a compound's purity. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are principal techniques applicable to the analysis of 5-Fluoro-2-hydroxy-4-methylbenzaldehyde. While these methods are widely used for benzaldehyde (B42025) derivatives, they can be material- and time-consuming compared to spectrometric methods. nih.gov

High-Performance Liquid Chromatography (HPLC) is extensively used for the purity assessment of aromatic aldehydes and for monitoring the progress of synthesis reactions. google.com For instance, HPLC has been employed to confirm the purity of related compounds like 2-fluoro-4-hydroxybenzaldehyde, achieving purities as high as 99.5%. google.com

Developing a robust HPLC method for this compound would involve optimizing several key parameters to achieve efficient separation from impurities and starting materials. A reversed-phase (RP-HPLC) approach is typically suitable for a molecule of this polarity. The method development would focus on the selection of an appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of methanol (B129727) or acetonitrile (B52724) and water), flow rate, and detector wavelength, typically set at the compound's UV absorbance maximum.

Table 1: Illustrative HPLC Method Parameters for Analysis of Benzaldehyde Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Eluent to carry the sample through the column. |

| Elution Mode | Gradient or Isocratic | To ensure optimal separation of all components. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Detector | UV-Vis Diode Array Detector (DAD) | To detect and quantify the compound based on its UV absorbance. |

| Detection Wavelength | ~254 nm or λmax of the compound | Wavelength at which the analyte shows maximum absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

This table presents a hypothetical set of starting parameters for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive tool for the analysis of volatile and semi-volatile compounds. It is a prominent method for analyzing benzaldehyde-type molecules. nih.gov For related isomers such as 2-Fluoro-4-methylbenzaldehyde, GC has been used to confirm purity levels of 96.0% or greater. thermofisher.com

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. The monoisotopic mass of this compound is 154.04301 Da. uni.lu Predicted mass spectrometry data, including collision cross-sections for different adducts, can aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 155.05029 | 125.4 |

| [M+Na]⁺ | 177.03223 | 136.0 |

| [M-H]⁻ | 153.03573 | 127.6 |

| [M+NH₄]⁺ | 172.07683 | 146.6 |

| [M]⁺ | 154.04246 | 125.3 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Electrochemical Sensing Applications

Electrochemical methods offer a promising avenue for the rapid and sensitive detection of electroactive species. The molecular structure of this compound, containing both a phenolic hydroxyl group and an aldehyde group, makes it a candidate for electrochemical analysis.

Voltammetry is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. By applying a varying potential to an electrode immersed in a solution of the analyte, one can measure the resulting current. The phenolic hydroxyl group can be electrochemically oxidized, while the benzaldehyde group can be reduced.

A cyclic voltammetry (CV) study of this compound would reveal its characteristic oxidation and reduction peak potentials, providing qualitative information about its redox behavior. The magnitude of the peak current could then be used for quantification, as it is proportional to the analyte's concentration. This approach allows for the investigation of reaction mechanisms and the kinetics of electron transfer.